Methyl 2-amino-5-(methylsulfonyl)pentanoate
Description
Properties
Molecular Formula |
C7H15NO4S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
methyl 2-amino-5-methylsulfonylpentanoate |
InChI |
InChI=1S/C7H15NO4S/c1-12-7(9)6(8)4-3-5-13(2,10)11/h6H,3-5,8H2,1-2H3 |
InChI Key |
VKIIAQMILRVULF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCS(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(methylsulfonyl)pentanoate typically involves the reaction of 2-amino-5-(methylsulfonyl)pentanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Material: 2-amino-5-(methylsulfonyl)pentanoic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(methylsulfonyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Substituted pentanoates
Scientific Research Applications
Methyl 2-amino-5-(methylsulfonyl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(methylsulfonyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Methylsulfonyl vs.
- Methylsulfonyl vs. Methylsulfanyl : The sulfonyl group’s higher oxidation state enhances polarity and hydrogen-bonding capacity compared to the thioether, which may improve target binding .
- Isoxazole and Boc Groups: These substituents modulate steric bulk and electronic properties, influencing interactions with enzymes like bromodomains or aminopeptidases .
Pharmacological Activity Comparison
- Enzyme Inhibition: NOS Inactivation: (S)-2-Amino-5-(2-(methylsulfonyl)acetimidamido)pentanoic acid (, compound 3) inactivates neuronal NOS via mechanism-based oxidation, suggesting methylsulfonyl derivatives may act as covalent enzyme inhibitors . APN/CD13 Inhibition: Methyl 2-amino-5-(3-nitroguanidino)pentanoate hydrochloride (, compound 3) inhibits aminopeptidase N (APN) with IC₅₀ values in the micromolar range, highlighting the importance of substituent electronegativity .
- Potency Trends : Methylsulfonyl-substituted compounds in COX-2 inhibition studies () demonstrate higher potency (ED₅₀ < 1 µM) compared to methyl or hydrogen analogs, likely due to enhanced sulfonyl-group interactions with hydrophobic enzyme pockets .
Research Findings and Data Tables
Table 2: Physicochemical Properties
Q & A
Basic: What synthetic methodologies are recommended for achieving high enantiomeric purity in Methyl 2-amino-5-(methylsulfonyl)pentanoate?
To synthesize this compound with high enantiomeric purity, a stepwise approach is essential:
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during sulfonation to prevent racemization .
- Stereochemical Control : Employ chiral catalysts (e.g., L-proline derivatives) or enantioselective sulfonation agents to ensure (S)-configuration retention .
- Purification : Utilize reverse-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired enantiomer .
Advanced: How can researchers resolve contradictions between experimental data and computational models for methyl sulfonyl-containing compounds under high-pressure conditions?
Discrepancies often arise from incomplete kinetic models or unaccounted intermediate reactions:
- Model Refinement : Incorporate pressure-dependent rate constants and validate mechanisms using shock tube or rapid compression machine data (e.g., as in methyl pentanoate autoignition studies) .
- In Situ Spectroscopy : Use time-resolved FTIR or Raman spectroscopy to detect transient intermediates, refining simulations with experimental adsorption bands .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., methyl butanoate) to identify systematic errors in reaction pathways .
Basic: What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the methyl sulfonyl group’s presence (δ ~3.0 ppm for S–CH) and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 223.08 g/mol) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding interactions, if single crystals are obtainable .
Advanced: How does steric hindrance from the methyl sulfonyl group influence reactivity in nucleophilic substitution reactions?
The sulfonyl group’s electron-withdrawing nature and steric bulk necessitate tailored strategies:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce steric clashes .
- Catalytic Systems : Employ bulky ligands (e.g., Josiphos) to direct nucleophilic attack away from hindered sites .
- Kinetic Studies : Monitor reaction progress via F NMR (if trifluoromethyl analogs are used) to quantify steric effects on reaction rates .
Basic: What protocols ensure the stability of this compound during storage?
- Temperature Control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the methyl ester .
- Moisture Avoidance : Use desiccants (e.g., silica gel) in sealed containers, as the sulfonyl group is hygroscopic .
- Light Protection : Amber glassware or opaque packaging to avoid photodegradation of the sulfonamide bond .
Advanced: What molecular interactions drive the bioactivity of methyl sulfonyl derivatives with enzymes like nitric oxide synthase (NOS)?
- Active-Site Binding : The sulfonyl group acts as a hydrogen-bond acceptor, interacting with conserved residues (e.g., Arg in neuronal NOS) to inhibit substrate binding .
- Docking Simulations : Use molecular dynamics to predict binding affinities and compare with mutagenesis data (e.g., Cys substitution effects) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven inhibition .
Basic: How can researchers validate the absence of toxic byproducts during the synthesis of this compound?
- Chromatographic Monitoring : GC-MS or LC-MS to track byproducts (e.g., methyl sulfonic acid derivatives) .
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioluminescence tests to assess acute toxicity of reaction effluents .
Advanced: What role does the methyl sulfonyl group play in modulating the compound’s pharmacokinetic properties?
- Lipophilicity Reduction : The sulfonyl group decreases logP, enhancing aqueous solubility but potentially reducing blood-brain barrier penetration .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing effects, as shown in analogs like methyl trifluoromethylpentanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
